![molecular formula C12H11NO2S B1391995 Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate CAS No. 773135-02-7](/img/structure/B1391995.png)
Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
A series of novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles were synthesized by cyclocondensation of the appropriate 3-(pyridyl)acrylohydrazides with triethyl orthoesters in the presence of glacial acetic acid .Molecular Structure Analysis
The compound likely consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The exact structure would depend on the specific positions of the ethyl and thiophenecarboxylate groups .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For example, they can participate in radical chain monoalkylation . The exact reactions that “Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, 5-Ethyl-2-pyridineethanol, a related compound, is reported to be white to straw yellow crystals .Scientific Research Applications
Therapeutic Applications
Thiophene derivatives have shown high antimicrobial activity against various microbial infections. They are being explored for their potential as anti-inflammatory agents, serotonin antagonists, and in the treatment of diseases like Alzheimer’s .
Material Science
In material science, thiophene derivatives are utilized as corrosion inhibitors and have a significant role in the advancement of organic semiconductors .
Organic Electronics
Thiophene-mediated molecules are prominent in organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) .
Coordination Chemistry
Thiophene derivatives find large applications in coordination chemistry as intermediates in organic synthesis .
Pharmaceutical Industry
Thiophene compounds have a broad spectrum of pharmacological potential with numerous applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of ru ii complexes . These complexes are stabilized with pentapyridyl ligands and have been characterized in the solid state and in non-aqueous solution .
Mode of Action
It’s worth noting that the 2-pyridyl moiety is known for its rapid decomposition via protodeboronation . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura (sm) coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of ru ii complexes . These complexes have been characterized in the solid state and in non-aqueous solution .
Action Environment
It’s worth noting that the stability of similar compounds, such as pinacol boronic esters, can be influenced by the environment in which they are used .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-pyridin-2-ylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)11-7-6-10(16-11)9-5-3-4-8-13-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAOVXQAMNURHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258118 | |
Record name | Ethyl 5-(2-pyridinyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate | |
CAS RN |
773135-02-7 | |
Record name | Ethyl 5-(2-pyridinyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773135-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(2-pyridinyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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